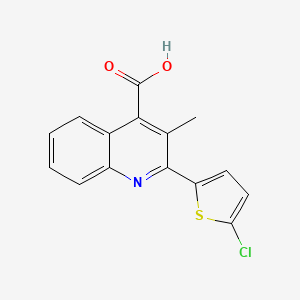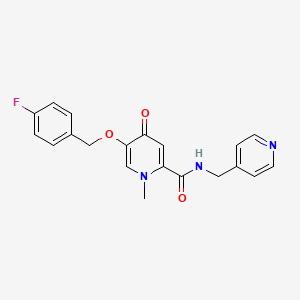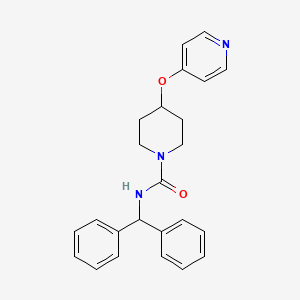
7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a furan ring, a phenyl ring with a trifluoromethyl group, and a thiazepane ring with a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The thiazepane ring is a seven-membered ring with six carbon atoms and one sulfur atom. The phenyl ring is a six-membered carbon ring, and it’s attached to a sulfonyl group and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Trifluoromethylation reactions are common in pharmaceuticals and materials . Protodeboronation of pinacol boronic esters is another possible reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a trifluoromethyl group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Researchers have explored the synthesis and reactions involving compounds structurally related to "7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane", demonstrating its significance in creating valuable chemical structures and materials.
Julia-Kocienski Olefination : The Julia-Kocienski olefination reaction employs 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, related to the compound , showcasing its utility in synthesizing 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities. This process is pivotal for creating complex organic compounds, including methoxylated stilbenes like trimethylated resveratrol (Alonso et al., 2005).
Aza-Piancatelli Rearrangement : The compound's furan moiety is instrumental in the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, highlighting its role in creating heterocyclic compounds with potential biological activities (Reddy et al., 2012).
Furanic Compounds Synthesis : Research on the dehydration and hydrogenation of xylose over SO3–H functionalized catalysts in alcohol media emphasizes the synthesis of furanic compounds, crucial for developing renewable platform chemicals and value-added products. Such studies underscore the compound's relevance in green chemistry and sustainable material production (Gupta et al., 2020).
Material Science and Catalysis
The research on "this compound" and related compounds extends into material science and catalysis, demonstrating its application in creating innovative materials and catalysts.
- Copper(II)-Catalyzed Reactions : A study on the copper(II)-catalyzed three-component reaction of 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates, leading to 4-sulfonylated furan-2(5H)-ones, showcases the compound's role in synthesizing sulfonylated heterocycles. This is crucial for developing pharmaceuticals and materials with specific functional properties (Zhou et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(furan-2-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c17-16(18,19)12-3-1-4-13(11-12)25(21,22)20-7-6-15(24-10-8-20)14-5-2-9-23-14/h1-5,9,11,15H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPRAFYKZRRENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)
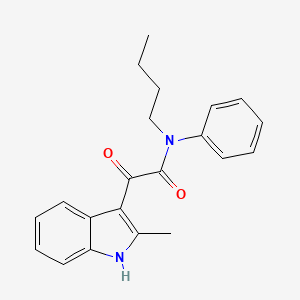
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)
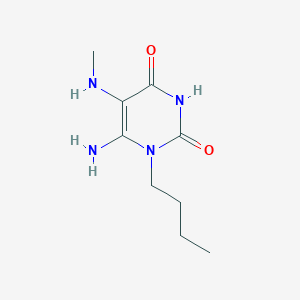
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)
![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)
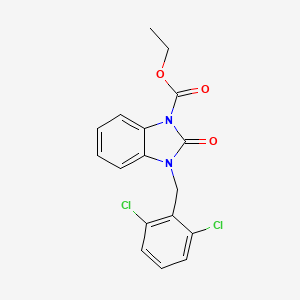
![3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)
